molecular formula C15H18N2O B2560667 N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide CAS No. 689264-48-0

N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2560667
CAS No.: 689264-48-0
M. Wt: 242.322
InChI Key: YDCYPMALBPZRMW-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an indole moiety attached to a cyclopropanecarboxamide group, making it a unique structure with potential biological and chemical applications.

Mechanism of Action

The specific effects of an indole derivative like “N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide” would depend on its specific structure and the way it interacts with its biological targets. These interactions can be influenced by various factors, including the compound’s chemical properties, the biological environment, and the specific characteristics of the target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide typically involves the reaction of 2-methylindole with ethyl bromoacetate to form an intermediate, which is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

Scientific Research Applications

N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
  • N-(1H-indol-2-ylmethylidene)-4-methoxyaniline
  • 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole

Uniqueness

N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-10-13-4-2-3-5-14(13)17(11)9-8-16-15(18)12-6-7-12/h2-5,10,12H,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCYPMALBPZRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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